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Compound of Interest

Compound Name: Segesterone

Cat. No.: B1250651

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical
properties of segesterone acetate (Nestorone®), a potent synthetic progestin. The document
focuses on its solubility and stability, critical parameters for formulation development,
manufacturing, and ensuring therapeutic efficacy and safety.

Introduction

Segesterone acetate (17a-acetoxy-16-methylene-19-norpregn-4-ene-3,20-dione) is a fourth-
generation progestin with high affinity and selectivity for the progesterone receptor (PR).[1][2]
[3][4] Unlike many other progestins, it lacks androgenic, estrogenic, or glucocorticoid-like
activities at therapeutic doses.[5][6] Due to rapid first-pass metabolism, it is not orally active
and is formulated for parenteral, transdermal, or intravaginal delivery systems, such as in the
Annovera® contraceptive vaginal ring.[5][6][7] Understanding its solubility and stability is
paramount for the development of effective and safe long-acting contraceptive formulations.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its
dissolution rate and bioavailability. Segesterone acetate is a hydrophobic molecule, classified
as practically insoluble in water.[3][5][8] Its solubility has been determined in various organic
solvents, which is essential information for formulation development and manufacturing
processes.
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Quantitative Solubility Data

The following table summarizes the known solubility data for segesterone acetate in various

solvents.
. Molar
Concentration/Valu .
Solvent/System Concentration Reference(s)
e
(approx.)
Water Insoluble - [31[5]1[8]
Dimethyl Sulfoxide -
Soluble Not specified [1]
(DMSO)
10 mM 10 mM [9]
55 mg/mL 148.5 mM [2]
74 mg/mL 199.7 mM [3]
Ethanol 37 mg/mL 99.9 mM [3]

10% DMSO + 40%
PEG300 + 5% Tween 2 mg/mL 5.4 mM [2]
80 + 45% Saline

Experimental Protocol: Equilibrium Solubility
Determination

The equilibrium solubility of segesterone acetate can be determined using the shake-flask
method, a standard protocol recommended by regulatory bodies like the World Health
Organization (WHO).[4][10][11]

Objective: To determine the concentration of segesterone acetate in a saturated solution at a
specific temperature and pH.

Materials:

« Segesterone acetate powder
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» Relevant buffer solutions (pH 1.2, 4.5, 6.8 to simulate physiological conditions)[11]
o Selected pharmaceutical solvents

o Shake-flask apparatus or orbital shaker in a temperature-controlled chamber (e.g., 37 £ 1
°C)[11]

e Centrifuge

» Validated High-Performance Liquid Chromatography (HPLC) system with a suitable column
(e.g., C18) and detector (e.g., UV)[12]

Procedure:

e Preparation: Add an excess amount of segesterone acetate powder to a series of flasks,
each containing a known volume of the desired solvent or buffer. The excess solid is crucial
to ensure that a saturated solution is achieved.[10]

o Equilibration: Seal the flasks and place them in a mechanical shaker or incubator set to a
constant temperature (e.g., 37 °C). Agitate the flasks for a predetermined period (e.g., 24-48
hours) to allow the system to reach equilibrium. The time required for equilibration should be
established experimentally.

o Phase Separation: After equilibration, allow the suspensions to settle. Separate the
undissolved solid from the solution by centrifugation at a high speed.

o Sample Analysis: Carefully withdraw an aliquot from the supernatant. Filter the aliquot if
necessary. Dilute the sample appropriately with the mobile phase and quantify the
concentration of dissolved segesterone acetate using a validated HPLC method.

» Data Reporting: The solubility is reported as mass per unit volume (e.g., mg/mL) or in
molarity. A minimum of three replicate determinations at each condition is recommended.[11]

The following diagram illustrates the workflow for determining equilibrium solubility.
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Caption: Workflow for Equilibrium Solubility Determination.
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Stability Profile

The stability of segesterone acetate is a critical quality attribute that ensures its safety and
efficacy throughout its shelf life. Stability studies are conducted according to International
Council for Harmonisation (ICH) guidelines, particularly Q1A(R2).[2][5][9]

Storage and Shelf Life

The stability of segesterone acetate is dependent on its physical state (solid vs. in solution)
and storage conditions.

) Storage - .

Physical State Stability/Shelf Life Reference(s)
Temperature

Solid (Powder) -20°C > 4 years [1]

-20°C 3 years [9]

4°C 2 years [9]

Room Temperature 2 months 9]

In DMSO -80°C 1 year [2]

-80°C 6 months 9]

-20°C 1 month [9]

Formulated
25°C 18 months [13]

(Annovera® Ring)

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and
establish the intrinsic stability of the molecule. These studies are also crucial for developing
and validating stability-indicating analytical methods.[14][15] While specific degradation
products for segesterone acetate are not extensively published, studies on similar progestins
like medroxyprogesterone acetate provide a framework for the expected degradation pathways
under various stress conditions.[13][16]
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Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade segesterone acetate under various stress conditions to
identify degradation pathways and validate a stability-indicating assay. A target degradation of
5-20% is generally considered appropriate.[14]

Materials:

Segesterone acetate (drug substance or in formulated product)
e Hydrochloric acid (HCI, e.g., 0.1 N)

e Sodium hydroxide (NaOH, e.g., 0.1 N)

e Hydrogen peroxide (H202, e.g., 3%)

e High-purity water

o Temperature-controlled ovens

» Photostability chamber

» Validated stability-indicating HPLC or HPLC-MS/MS system
Procedure:

e Acid Hydrolysis: Dissolve segesterone acetate in a solution of HCI. Heat the solution (e.g.,
at 60-80°C) for a specified time. At various time points, withdraw samples, neutralize with an
equivalent amount of NaOH, and analyze by HPLC.[7]

» Base Hydrolysis: Dissolve segesterone acetate in a solution of NaOH. Heat the solution
under similar conditions as the acid hydrolysis. Withdraw samples, neutralize with HCI, and
analyze. Base exposure is often a significant source of degradation for steroid esters.

» Oxidative Degradation: Treat a solution of segesterone acetate with H202. Keep the solution
at room temperature or slightly elevated temperature and analyze at different time intervals.
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o Thermal Degradation: Expose solid segesterone acetate powder to dry heat (e.g., 80°C) for
an extended period (e.g., several days). Samples are then dissolved and analyzed.

» Photostability: Expose the drug substance (solid or in solution) to light providing an overall
illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of
not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample
should be protected from light.

e Analysis: All stressed samples are analyzed using a validated stability-indicating HPLC
method. The method must be able to separate the intact drug from all significant degradation
products. Peak purity analysis using a photodiode array (PDA) detector is essential.
Identification of major degradants can be performed using mass spectrometry (LC-MS/MS).

The logical flow of a forced degradation study is depicted below.

/Q\

Stress Condlitions
Base Hydrolysis Oxidation
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Thermal Stress
(Dry Heat)
\ Analyze — Samples = /

Stability-Indicating
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:
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Caption: Logical Flow of a Forced Degradation Study.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1250651?utm_src=pdf-body
https://www.benchchem.com/product/b1250651?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mechanism of Action and Signaling Pathway

Segesterone acetate exerts its biological effects primarily by acting as a potent agonist at the
progesterone receptor (PR).[1][4] The PR is a nuclear transcription factor that modulates the
expression of target genes. The signaling cascade can be broadly divided into classical
(genomic) and non-classical (non-genomic) pathways.[1][10]

» Classical (Genomic) Pathway: Segesterone acetate binds to intracellular PRs (PR-A and
PR-B), which are complexed with heat shock proteins (HSPs). This binding induces a
conformational change, causing the dissociation of HSPs and receptor dimerization. The
activated PR dimer translocates to the nucleus, where it binds to specific DNA sequences
known as progesterone response elements (PRES) in the promoter regions of target genes.
This recruitment of co-activators or co-repressors modulates gene transcription, a process
that typically occurs over hours to days.[17][18]

e Non-Classical (Non-Genomic) Pathway: A fraction of PRs are located at the cell membrane.
Upon binding segesterone acetate, these membrane-associated receptors can rapidly
activate intracellular signaling cascades, such as the c-Src/MAPK and PI3K/Akt pathways.
[17][19] These non-genomic effects are much faster, occurring within minutes, and can
influence cellular processes like proliferation and survival, and also cross-talk with the
genomic pathway.

The contraceptive effect of segesterone acetate is primarily achieved by the suppression of
the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland, thereby inhibiting
ovulation.[5]

The diagram below outlines the primary signaling pathways activated by segesterone acetate.

T G
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Caption: Segesterone Acetate Signaling Pathways.

Conclusion

This technical guide summarizes the critical solubility and stability properties of segesterone
acetate. It is a hydrophobic compound with low aqueous solubility, necessitating non-oral
delivery routes. Its stability profile is well-defined, with the solid form being stable for several
years under refrigerated conditions. Understanding these characteristics, along with the
detailed experimental protocols for their assessment, is essential for the successful
development of robust, stable, and effective drug products containing segesterone acetate.
The elucidation of its signaling pathways further informs its pharmacological action and
therapeutic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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